molecular formula C11H16N2O B7911489 1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone

1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone

Cat. No.: B7911489
M. Wt: 192.26 g/mol
InChI Key: HZHYNAZDTBYJHX-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a methylamino group, and a pyridinone ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the cyclopropylmethylation of a suitable pyridinone precursor using cyclopropylmethyl halides under basic conditions. The methylamino group can be introduced through reductive amination of an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or methylamino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropylmethyl)-2(1H)-pyridinone
  • 5-[(methylamino)methyl]-2(1H)-pyridinone
  • Cyclopropylmethylamine derivatives

Uniqueness

1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone is unique due to the presence of both cyclopropylmethyl and methylamino groups, which confer distinct chemical and biological properties. Its combination of structural features sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-(methylaminomethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-6-10-4-5-11(14)13(8-10)7-9-2-3-9/h4-5,8-9,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHYNAZDTBYJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=O)C=C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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